4,5-二溴-3-硝基-1H-吡唑

描述

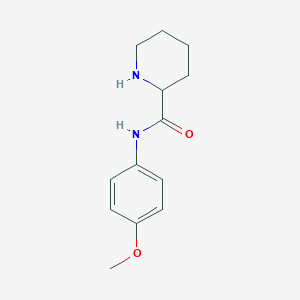

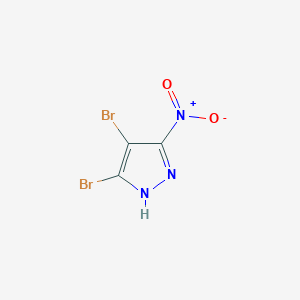

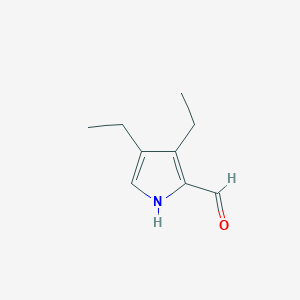

4,5-dibromo-3-nitro-1H-pyrazole is a chemical compound with the linear formula C3H2BrN3O2 . It is a part of the pyrazole family, which are heterocyclic compounds with a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes . The cyclization of the latter with hydrazine hydrate in acetic acid affords the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole .Molecular Structure Analysis

The molecular structure of 4,5-dibromo-3-nitro-1H-pyrazole is characterized by a 5-membered ring with two adjacent nitrogen atoms . The crystal structure of a similar compound, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, has been reported .Chemical Reactions Analysis

Pyrazole derivatives, including 4,5-dibromo-3-nitro-1H-pyrazole, can undergo various chemical reactions. For instance, they can react with excess ammonia and aliphatic amines in the presence of bases with NH-azoles, phenols, thiols, and triflouroethanol at mild conditions in water .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-dibromo-3-nitro-1H-pyrazole include a molecular weight of 270.87 . It has a melting point of 168-170°C and a predicted boiling point of 328.5±37.0 °C . The compound has a predicted density of 2.575±0.06 g/cm3 .科学研究应用

区域选择性 C-H 活化:

- Iaroshenko 等人(2014 年)开发了一种区域选择性偶联 4-硝基-1H-吡唑的方法,展示了其在功能化药理学相关吡唑骨架方面的效用。该方法对于使吡唑的化学结构多样化以用于各种应用非常有价值 (Iaroshenko 等人,2014 年)。

结构二元裂解:

- Chinnam 等人(2021 年)报道了在亲核条件下吡唑并吡唑化合物的结构二元裂解,导致形成单环吡唑单元。这项研究对于开发不敏感且性能高的材料至关重要 (Chinnam、Staples 和 Shreeve,2021 年)。

高能材料潜力:

- Ravi 等人(2010 年)研究了 3,4,5-三硝基-1H-吡唑作为潜在的高能量密度材料。他们的研究包括几何和电子结构、带隙、热力学性质和爆轰性质,并将其与已建立的炸药进行比较 (Ravi 等人,2010 年)。

实验和理论研究:

- Evecen 等人(2016 年)对硝基苯甲酰吡唑进行了广泛的实验和理论研究,提供了对分子几何、振动频率和化学性质的见解。这项研究有助于理解吡唑的分子特征 (Evecen 等人,2016 年)。

除草剂应用:

- Clark(1996 年)研究了吡唑硝基苯基醚作为新型除草剂。本研究重点介绍了吡唑的潜在农业应用,特别是在杂草控制方面 (Clark,1996 年)。

亲核取代反应:

- Dalinger 等人(2013 年)探讨了三硝基吡唑的反应性,重点关注亲核取代反应。这项研究提供了对吡唑在各种条件下的化学行为的宝贵见解 (Dalinger 等人,2013 年)。

合成综述:

- Jun-lin(2014 年)对硝基吡唑的合成方法进行了全面综述,强调了它们在炸药和能量材料开发中的潜力。这篇综述是吡唑化学领域研究人员的宝贵资源 (Old Jun-lin,2014 年)。

分光光度法测定:

- Dumanović 等人(1975 年)研究了硝基吡唑的质子化常数及其同时分光光度测定,为吡唑的分析化学应用做出了贡献 (Dumanović 等人,1975 年)。

与硫代环丙烷的反应:

- Khaliullin 等人(2020 年)研究了硫代环丙烷与硝基吡唑的反应,导致形成新型化合物。这项研究增加了对吡唑在有机合成中反应性的理解 (Khaliullin 等人,2020 年)。

狄尔斯-阿尔德反应研究:

- Volkova 等人(2021 年)研究了亚硝基吡唑的狄尔斯-阿尔德反应,突出了它们的潜在生物活性和反应性。此类研究对于开发新药至关重要 (Volkova 等人,2021 年)。

安全和危害

未来方向

The future directions for 4,5-dibromo-3-nitro-1H-pyrazole could involve further exploration of its synthesis, properties, and potential applications. For instance, a recent study described a nitrogen-centered-radical-mediated approach to cleave C–N bonds in a monocyclic pyrazole . This could open up new possibilities for the synthesis and functionalization of pyrazole derivatives.

作用机制

Pharmacokinetics

Some properties can be inferred from its physicochemical properties . The compound is predicted to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

属性

IUPAC Name |

3,4-dibromo-5-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2N3O2/c4-1-2(5)6-7-3(1)8(9)10/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDUHJKOCRBBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547293 | |

| Record name | 4,5-Dibromo-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104599-37-3 | |

| Record name | 4,5-Dibromo-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)

![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)

![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)